5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide
Overview
Description
5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of heterocyclic compounds. The compound has a unique structure that makes it effective against protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. Furamidine has been widely studied for its potential as a treatment for various parasitic diseases.
Mechanism of Action
The exact mechanism of action of Furamidine is not fully understood, but it is believed to work by inhibiting the function of DNA topoisomerases, which are enzymes that are essential for the replication of parasitic DNA. Furamidine has been shown to have a high affinity for DNA, which allows it to bind to the DNA of the parasite and disrupt its replication.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity and good bioavailability, making it a promising candidate for the treatment of parasitic diseases. The compound has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. Furamidine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
Furamidine has several advantages for lab experiments, including its relative ease of synthesis and low toxicity. The compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of Furamidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Furamidine. One area of research is the development of new analogs of Furamidine that have improved pharmacokinetic properties and increased efficacy against parasitic diseases. Another area of research is the study of the mechanism of action of Furamidine, which could lead to the development of new treatments for parasitic diseases. Finally, the use of Furamidine in combination with other drugs could lead to new treatment regimens that are more effective than current therapies.
Scientific Research Applications
Furamidine has been widely studied for its potential as a treatment for parasitic diseases such as African sleeping sickness, leishmaniasis, and malaria. The compound has been shown to be effective against Trypanosoma brucei, the parasite that causes African sleeping sickness, in both in vitro and in vivo studies. Furamidine has also been shown to be effective against Leishmania donovani, the parasite that causes visceral leishmaniasis.
properties
IUPAC Name |
5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c18-10-5-6-13(20)14(9-10)21-17(22)16-8-7-15(23-16)11-3-1-2-4-12(11)19/h1-9H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXMSYACPDUCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(2,5-dichlorophenyl)furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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